molecular formula C18H22ClN3O2S B2429414 N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide CAS No. 854003-73-9

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B2429414
CAS No.: 854003-73-9
M. Wt: 379.9
InChI Key: YGBQRBXACOFKDM-UHFFFAOYSA-N
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Description

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-12-9-22(10-13(2)24-12)11-17(23)21-18-20-8-15(25-18)7-14-5-3-4-6-16(14)19/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBQRBXACOFKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide, a compound with the CAS number 708286-87-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C19H19ClN2O2S, with a molecular weight of approximately 374.88 g/mol. The structural features include a thiazole ring and a chlorophenyl moiety, which are known to contribute to biological activity.

Biological Activity Overview

Research indicates that compounds with thiazole structures often exhibit significant biological activities, including:

  • Antitumor Activity: Compounds similar to this one have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Effects: Some derivatives demonstrate effectiveness against various bacterial strains.

Antitumor Activity

A study focusing on thiazole derivatives reported that compounds with similar structures exhibited notable antitumor effects. For instance, in vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed that certain thiazole derivatives could significantly inhibit cell growth.

Case Study: Antitumor Efficacy

In one experiment, compounds were tested using MTS cytotoxicity assays. The results indicated:

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Thiazole Derivative A6.75 ± 0.196.26 ± 0.336.48 ± 0.11
Thiazole Derivative B4.01 ± 0.955.13 ± 0.977.02 ± 3.25

These findings suggest that the presence of specific substituents on the thiazole ring can enhance antitumor activity.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. Testing against both Gram-positive and Gram-negative bacteria showed varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These results indicate that modifications to the thiazole structure can lead to compounds with significant antibacterial properties.

The proposed mechanisms by which thiazole derivatives exert their biological effects include:

  • DNA Interaction: Many thiazole compounds bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: These compounds may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce apoptosis in cancer cells by affecting cell cycle regulation.

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